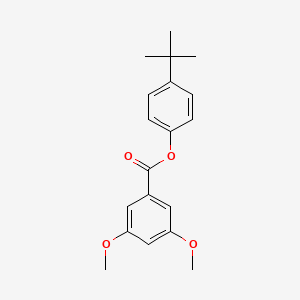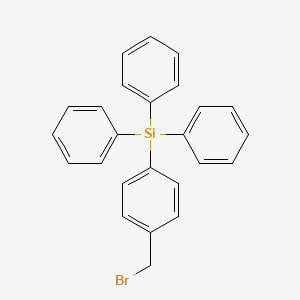![molecular formula C18H10O3S B11954058 6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 54470-29-0](/img/structure/B11954058.png)
6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylthio-1,8-naphthalic anhydride is an organic compound with the molecular formula C18H10O3S and a molecular weight of 306.34 g/mol It is a derivative of naphthalic anhydride, characterized by the presence of a phenylthio group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylthio-1,8-naphthalic anhydride typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-phenylthio-1,8-naphthalic anhydride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Phenylthio-1,8-naphthalic anhydride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
4-Phenylthio-1,8-naphthalic anhydride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-phenylthio-1,8-naphthalic anhydride is primarily related to its ability to interact with various molecular targets through its functional groups. The phenylthio group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
類似化合物との比較
Similar Compounds
4-Nitro-1,8-naphthalic anhydride: Similar structure but with a nitro group instead of a phenylthio group.
4-Amino-1,8-naphthalic anhydride: Contains an amino group at the 4-position.
4-Methoxy-1,8-naphthalic anhydride: Features a methoxy group at the 4-position.
Uniqueness
4-Phenylthio-1,8-naphthalic anhydride is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for various applications in research and industry .
特性
CAS番号 |
54470-29-0 |
|---|---|
分子式 |
C18H10O3S |
分子量 |
306.3 g/mol |
IUPAC名 |
8-phenylsulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C18H10O3S/c19-17-13-8-4-7-12-15(22-11-5-2-1-3-6-11)10-9-14(16(12)13)18(20)21-17/h1-10H |
InChIキー |
AKJAMPYYZKXELD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)



![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)

![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)


